Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1624260-37-2
VCID: VC5057482
InChI: InChI=1S/C17H18N4O2/c1-4-23-16(22)11-5-6-13-12(9-11)10-15(19-13)14-7-8-18-17(20-14)21(2)3/h5-10,19H,4H2,1-3H3
SMILES: CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C3=NC(=NC=C3)N(C)C
Molecular Formula: C17H18N4O2
Molecular Weight: 310.357

Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate

CAS No.: 1624260-37-2

Cat. No.: VC5057482

Molecular Formula: C17H18N4O2

Molecular Weight: 310.357

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate - 1624260-37-2

Specification

CAS No. 1624260-37-2
Molecular Formula C17H18N4O2
Molecular Weight 310.357
IUPAC Name ethyl 2-[2-(dimethylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate
Standard InChI InChI=1S/C17H18N4O2/c1-4-23-16(22)11-5-6-13-12(9-11)10-15(19-13)14-7-8-18-17(20-14)21(2)3/h5-10,19H,4H2,1-3H3
Standard InChI Key JUNYLBOAWFCONB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C3=NC(=NC=C3)N(C)C

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

The compound’s IUPAC name, ethyl 2-[2-(dimethylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate, reflects its hybrid architecture:

  • A pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) substituted at the 2-position with a dimethylamino group (-N(CH₃)₂).

  • An indole moiety (a bicyclic structure with a benzene fused to a pyrrole ring) functionalized at the 5-position with an ethyl carboxylate ester (-COOEt) .

The molecular formula is C₁₇H₁₈N₄O₂, with a molecular weight of 310.35 g/mol . Key identifiers include:

PropertyValue
CAS Number1624260-37-2
SMILESCCOC(=O)C1=CC2=C(C=C1)NC(=C2)C3=NC(=NC=C3)N(C)C
InChIKeyJUNYLBOAWFCONB-UHFFFAOYSA-N
Purity≥95%

The dimethylamino group enhances solubility in polar solvents, while the indole-carboxylate system enables π-π stacking and hydrogen bonding with biological targets .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate involves multi-step strategies, as inferred from analogous protocols in patent literature . A representative pathway includes:

  • Hantzsch Pyrimidine Synthesis: Condensation of a β-ketoester with a guanidine derivative to form the pyrimidine core.

  • Friedel-Crafts Acylation: Introduction of the acetyl group to the indole scaffold under Lewis acid catalysis.

  • Coupling Reactions: Linking the pyrimidine and indole moieties via palladium-catalyzed cross-coupling .

A critical intermediate is 5-acetyl-2-aryl-1H-pyrrole-3-carboxylic acid ethyl ester, which undergoes further functionalization to attach the dimethylamino-pyrimidine unit .

Optimization Strategies

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction yields by stabilizing charged intermediates .

  • Catalysis: Lewis acids like AlCl₃ accelerate acetylation steps, while Pd(PPh₃)₄ facilitates cross-coupling .

  • Purification: Chromatography (silica gel) or recrystallization (ethanol/water) ensures ≥95% purity .

Applications in Drug Discovery

Role as a Building Block

This compound serves as a key intermediate in developing kinase inhibitors, particularly targeting Cdc7 and CDKs (cyclin-dependent kinases), which are implicated in cancer cell proliferation . Its modular structure allows:

  • Side-Chain Modifications: Substituting the dimethylamino group with other amines to tune selectivity.

  • Ester Hydrolysis: Converting the ethyl carboxylate to a carboxylic acid for enhanced bioavailability .

Target Therapeutic Areas

  • Oncology: Preclinical studies highlight its utility in synthesizing analogs with antiproliferative activity against breast and lung cancer cell lines .

  • Neurodegenerative Diseases: Pyrimidine-indole hybrids exhibit potential as tau protein aggregation inhibitors in Alzheimer’s research .

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) confirms proton environments: δ 8.45 (pyrimidine-H), 7.92 (indole-H), 4.32 (ethyl-CH₂) .

  • Mass Spectrometry: ESI-MS m/z 311.2 [M+H]⁺ aligns with the molecular formula .

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